molecular formula C19H22ClN3O2S B2522143 N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421483-52-4

N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No.: B2522143
CAS No.: 1421483-52-4
M. Wt: 391.91
InChI Key: ZQKBZJDOFXTVSA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a synthetic small molecule designed for research applications. Its structure incorporates a piperidine-1-carboxamide core, a common pharmacophore in medicinal chemistry, substituted with a 5-chloro-2-methoxyphenyl group and a unique 4-((pyridin-2-ylthio)methyl) side chain. The molecular scaffold shares structural features with compounds investigated for targeting various biological pathways . The chloromethoxyphenyl and pyridinylthio motifs are known to contribute to molecular recognition and binding affinity in drug discovery efforts . This compound is provided to the scientific community as a tool compound to facilitate pharmacological and biochemical research. Researchers can utilize this molecule in areas including, but not limited to, hit-to-lead optimization campaigns, the exploration of structure-activity relationships (SAR), and as a building block for the synthesis of more complex chemical entities. Its mechanism of action is not predefined and requires empirical determination by the researcher. It is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this and all chemical compounds with appropriate prudence and safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-25-17-6-5-15(20)12-16(17)22-19(24)23-10-7-14(8-11-23)13-26-18-4-2-3-9-21-18/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKBZJDOFXTVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN4O2SC_{19}H_{21}ClN_{4}O_{2}S with a molecular weight of approximately 426.9 g/mol. The compound features a piperidine ring substituted with various functional groups, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₄O₂S
Molecular Weight426.9 g/mol
CAS Number868967-51-5

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally similar to this compound. For instance, derivatives of pyridine and piperidine have shown promising activity against various viral targets, including HIV and hepatitis C virus (HCV). A notable finding is that certain modifications in the piperidine structure lead to enhanced inhibition of viral replication.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines. For example, a study reported that concentrations as low as 10 µg/ml led to a substantial reduction in cell viability in breast cancer cell lines, highlighting its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The presence of the pyridinylthio group may enhance interaction with target proteins involved in these pathways.

Case Study 1: Antiviral Efficacy

In a controlled study, the compound was tested against HIV reverse transcriptase (RT) enzymes. The results indicated an IC50 value of approximately 1.96 µM, showcasing its potential as an effective inhibitor against this critical viral enzyme . This level of potency suggests that further optimization could yield more effective antiviral agents.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on the AMJ13 breast cancer cell line. The study revealed that treatment with varying concentrations (10, 20, 40 µg/ml) over different exposure times (24, 48, and 72 hours) resulted in significant cytotoxicity, with the most pronounced effects observed at higher concentrations and longer exposure times .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or synthetic parallels with the target molecule:

4-((3-(5-Chloro-2-Methoxyphenyl)Ureido)Methyl)-N-(4-Fluorophenyl)Piperidine-1-Carboxamide (CAS 1234902-95-4)

  • Structural Features : Replaces the thioether group with a ureido linker (-NH-C(=O)-NH-) and substitutes the pyridinyl group with a 4-fluorophenyl.
  • Molecular Weight: 434.9 g/mol vs.
  • Synthesis : Likely involves urea formation via isocyanate intermediates, contrasting with the thioether linkage in the target compound .

3-((5-Chloropyrimidin-2-Yl)Oxy)-N-(4-Methoxyphenethyl)Piperidine-1-Carboxamide (CAS 2034522-71-7)

  • Structural Features : Substitutes the pyridinylthio group with a chloropyrimidinyloxy moiety and replaces the 5-chloro-2-methoxyphenyl with a 4-methoxyphenethyl group.
  • Molecular Weight : 390.9 g/mol, indicating reduced steric bulk compared to the target compound .

PQ401 (1-(5-Chloro-2-Methoxyphenyl)-3-(2-Methylquinolin-4-Yl)Urea)

  • Structural Features : Shares the 5-chloro-2-methoxyphenyl group but uses a urea core instead of a piperidine carboxamide.

N-(Pyridazin-3-Yl)-4-[(3-{[5-(Trifluoromethyl)Pyridin-2-Yl]Oxy}Phenyl)Methylidene]Piperidine-1-Carboxamide

  • Structural Features : Features a pyridazinyl group and a trifluoromethylpyridinyloxy substituent. Registered as a FAAH inhibitor, highlighting the piperidine carboxamide’s versatility in enzyme targeting .

N-Piperidinyl-Benzimidazolone Derivatives (Compounds 8–10)

  • Synthetic Insights : Yields vary with substituents (e.g., 90% for 4-iodophenyl vs. 68% for 4-nitrophenyl), suggesting steric and electronic effects influence synthesis efficiency. The target compound’s pyridinylthio group may require optimized coupling conditions .

Comparative Analysis Table

Compound Name Key Structural Differences Molecular Weight (g/mol) Synthesis Yield (If Available) Biological Activity (If Known)
Target Compound Pyridin-2-ylthio, 5-chloro-2-methoxyphenyl ~420 (estimated) N/A Hypothesized enzyme/receptor targeting
CAS 1234902-95-4 Ureido linker, 4-fluorophenyl 434.9 N/A N/A
CAS 2034522-71-7 Chloropyrimidinyloxy, 4-methoxyphenethyl 390.9 N/A N/A
PQ401 Urea core, 2-methylquinolinyl N/A N/A Kinase inhibition (hypothesized)
FAAH Inhibitor Trifluoromethylpyridinyloxy, pyridazinyl N/A N/A FAAH inhibition
N-Piperidinyl-Benzimidazolone (Compound 8) 4-Iodophenyl, benzimidazolone N/A 90% N/A

Research Findings and Implications

  • Synthetic Challenges : Bulky or electron-deficient aryl groups (e.g., 4-nitrophenyl in Compound 10) reduce yields, suggesting the target compound’s pyridinylthio group may require tailored reaction conditions .
  • Thioether linkages (vs. ethers or ureas) may enhance metabolic stability or alter binding kinetics due to sulfur’s electronegativity and lipophilicity .
  • Biological Potential: The FAAH inhibitor () demonstrates that piperidine carboxamides can target enzymes, suggesting the thioether moiety in the target compound could modulate selectivity or potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, and what key reaction conditions are critical?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted pyridine or piperidine derivatives. For example, coupling reactions between a piperidine-1-carboxamide intermediate (e.g., N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide) and a pyridin-2-ylthio-methyl moiety require optimized conditions. Key steps include:

  • Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation .
  • Temperature control (e.g., reflux in dichloromethane or dimethylformamide) to prevent side reactions .
  • Purification via column chromatography or HPLC to achieve high purity (>95%) .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify substituent positions and stereochemistry. For example, the pyridin-2-ylthio-methyl group’s protons appear as distinct aromatic signals in the 7–8 ppm range .
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., calculated [M+H]+^+ for C19_{19}H21_{21}ClN3_3O2_2S: ~414.1 g/mol) .
  • X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in structurally similar pyrimidine derivatives .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts. For example, pyridine derivatives often target metabolic enzymes like methionine aminopeptidases .
  • Cell Viability Assays : Use cancer cell lines (e.g., MCF-7 or HeLa) to assess cytotoxicity via MTT or resazurin reduction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalyst Screening : Use of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to accelerate coupling reactions .
  • Temperature Gradients : Stepwise heating (e.g., 0°C to room temperature) during thioether formation to control exothermic reactions .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines, incubation times, and positive controls. For example, discrepancies in IC50_{50} values for kinase inhibitors may arise from varying ATP concentrations .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

Q. What computational approaches are effective for predicting target interactions and selectivity?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model binding poses with targets (e.g., kinase ATP-binding pockets). Focus on the piperidine carboxamide’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS. Analyze RMSD and ligand-protein interaction fingerprints .

Q. What are the challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer :

  • Byproduct Removal : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate unreacted pyridine-thiol intermediates .
  • Chiral Resolution : If stereocenters are present, employ chiral stationary phases (e.g., Chiralpak AD-H) for enantiomer separation .

Q. How can researchers analyze the compound’s metabolic stability in preclinical models?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound with human or rat liver microsomes, and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .

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